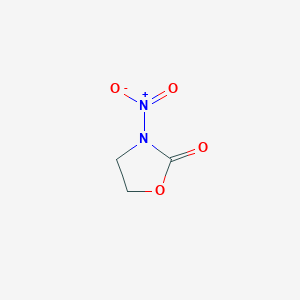
3',4'-二羟基氟比洛芬
描述
3’,4’-Dihydroxyflurbiprofen is an organic compound belonging to the class of biphenyls and derivatives. It is a derivative of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID) commonly used to treat pain and inflammation. The compound is characterized by the presence of two hydroxyl groups at the 3’ and 4’ positions on the biphenyl structure, along with a fluorine atom at the 2-position .
科学研究应用
3’,4’-Dihydroxyflurbiprofen has a wide range of applications in scientific research:
作用机制
- 3’,4’-Dihydroxyflurbiprofen (also known as 3’,4’-DHF ) belongs to the class of organic compounds called biphenyls and derivatives. These compounds contain two benzene rings linked together by a C-C bond .
Target of Action
Mode of Action
生化分析
Biochemical Properties
The biochemical properties of 3’,4’-Dihydroxyflurbiprofen are not well-studied. It is known that flurbiprofen, the parent compound, is metabolized by Cunninghamella spp. to a variety of phase I and phase II metabolites . It is plausible that 3’,4’-Dihydroxyflurbiprofen may interact with similar enzymes and proteins in biochemical reactions.
Cellular Effects
Studies on flurbiprofen have shown that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that flurbiprofen, the parent compound, exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that flurbiprofen, the parent compound, has been detected in human blood, suggesting that it may have some degree of stability .
Dosage Effects in Animal Models
It is known that flurbiprofen, the parent compound, has been used in various dosages in animal models .
Metabolic Pathways
The metabolic pathways of 3’,4’-Dihydroxyflurbiprofen are not well-understood. It is known that flurbiprofen, the parent compound, is metabolized by Cunninghamella spp. to a variety of phase I and phase II metabolites .
Transport and Distribution
It is known that flurbiprofen, the parent compound, is distributed within the body and can be detected in human blood .
Subcellular Localization
It is known that flurbiprofen, the parent compound, can be detected in human blood, suggesting that it may be localized within cells .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-Dihydroxyflurbiprofen typically involves the hydroxylation of flurbiprofen. One common method is the use of Streptomyces and Bacillus strains to transform flurbiprofen into its hydroxylated metabolites . Another approach involves chemical synthesis, where flurbiprofen undergoes selective hydroxylation at the 3’ and 4’ positions using specific reagents and catalysts .
Industrial Production Methods: Industrial production of 3’,4’-Dihydroxyflurbiprofen can be achieved through optimized synthetic routes that ensure high yield and purity. The process may involve the use of advanced catalytic systems and environmentally friendly reagents to minimize waste and reduce production costs .
化学反应分析
Types of Reactions: 3’,4’-Dihydroxyflurbiprofen undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the hydroxyl groups.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehydroxylated biphenyl derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
相似化合物的比较
Flurbiprofen: The parent compound, which lacks the hydroxyl groups at the 3’ and 4’ positions.
Ibuprofen: Another NSAID with a similar mechanism of action but different chemical structure.
Ketoprofen: A structurally related NSAID with similar anti-inflammatory properties.
Uniqueness: 3’,4’-Dihydroxyflurbiprofen is unique due to the presence of hydroxyl groups at the 3’ and 4’ positions, which may enhance its biological activity and provide additional antioxidant properties compared to its parent compound, flurbiprofen .
属性
IUPAC Name |
2-[4-(3,4-dihydroxyphenyl)-3-fluorophenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4/c1-8(15(19)20)9-2-4-11(12(16)6-9)10-3-5-13(17)14(18)7-10/h2-8,17-18H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJMZAQJKURKMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC(=C(C=C2)O)O)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70984565 | |
| Record name | 2-(2-Fluoro-3',4'-dihydroxy[1,1'-biphenyl]-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70984565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66067-41-2 | |
| Record name | 3',4'-Dihydroxyflurbiprofen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066067412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Fluoro-3',4'-dihydroxy[1,1'-biphenyl]-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70984565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-4'-DIHYDROXYFLURBIPROFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/STZ5FDA9GG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl bis(4-nitrophenyl) phosphate](/img/structure/B133681.png)




![2,2,2-Trifluoro-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone](/img/structure/B133705.png)





